CAY10575
Overview
Description
CAY10575 is a chemical compound known for its inhibitory effects on certain kinases. It is formally named 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(4-(methylsulfonyl)phenyl)methoxy]-2-thiophenecarboxamide. This compound is primarily recognized for its ability to inhibit IκB kinase β (IKKβ) and polo-like kinase 1 (Plk1), making it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
CAY10575 primarily targets IKK-ε (IκB kinase epsilon) and Polo-like kinase 1 (Plk1) . IKK-ε is a non-canonical IκB kinase that plays a crucial role in inflammation and immunity. Plk1 is a key regulator of cell cycle progression and is often overexpressed in cancer cells .
Mode of Action
This compound acts as an inhibitor for both IKK-ε and Plk1 . It binds to these kinases, preventing them from phosphorylating their respective substrates. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of IKK-ε and Plk1 by this compound affects several biochemical pathways. IKK-ε is involved in the NF-κB signaling pathway, which regulates immune and inflammatory responses . On the other hand, Plk1 plays a critical role in cell cycle progression, particularly in the G2/M transition and cytokinesis .
Pharmacokinetics
It is known to be soluble in dmso, which suggests it may have good bioavailability
Result of Action
This compound’s inhibition of IKK-ε and Plk1 leads to significant molecular and cellular effects. For instance, it has been shown to increase neurite total length in hippocampal neurons isolated from rat embryos when used at concentrations ranging from 0.8 to 20 µM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments with similar polarity . Additionally, storage conditions can impact the compound’s stability, with recommendations for storage at -20°C .
Biochemical Analysis
Biochemical Properties
CAY10575 interacts with IKKβ and Plk1, inhibiting their activity . The nature of these interactions is through the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the NF-κB signaling pathway . It also impacts gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By inhibiting IKKβ and Plk1, this compound can modulate the activity of these enzymes and the cellular processes they are involved in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to have a stable shelf life of over 4 years when stored at -20°C
Metabolic Pathways
Preparation Methods
The synthesis of CAY10575 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes:
Formation of the benzimidazole ring: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the methoxy groups: Methoxylation of the benzimidazole ring is carried out using methanol in the presence of an acid catalyst.
Attachment of the thiophene ring: The thiophene ring is introduced through a coupling reaction with the benzimidazole intermediate.
Final modifications: The methylsulfonylphenyl group is attached via a nucleophilic substitution reaction
Chemical Reactions Analysis
CAY10575 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and methylsulfonyl groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CAY10575 has a wide range of scientific research applications:
Chemistry: It is used as a kinase inhibitor in various biochemical assays to study kinase signaling pathways.
Biology: The compound is employed in cell biology research to investigate the role of kinases in cell signaling and regulation.
Medicine: this compound is explored for its potential therapeutic effects, particularly in diseases where kinase activity is dysregulated, such as cancer.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
CAY10575 is unique due to its dual inhibitory action on both IKKβ and Plk1. Similar compounds include:
IKK2 Inhibitor 3: Another inhibitor of IKKβ with a different chemical structure.
Polo-like Kinase Inhibitor 1: A compound that specifically targets Plk1 but does not inhibit IKKβ
These similar compounds highlight the specificity and versatility of this compound in targeting multiple kinases, making it a valuable tool in research.
Properties
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTVTZCYVZGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648989 | |
Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916985-21-2 | |
Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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